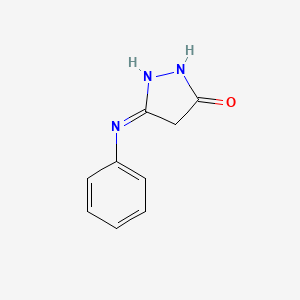

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-phenyliminopyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUWDUXYXXIUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403719 | |

| Record name | ST51040341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7186-81-4 | |

| Record name | ST51040341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation of Chalcones with Phenylhydrazine

The most common and historically established method for synthesizing pyrazoline derivatives like 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one involves the condensation of chalcones with phenylhydrazine under acidic or basic conditions.

- Reaction Conditions: Typically, chalcones are reacted with phenylhydrazine hydrochloride in the presence of sodium acetate and acetic acid as solvent under reflux at around 110°C for 3–4 hours.

- Molar Ratios: Increasing the molar ratio of phenylhydrazine hydrochloride to chalcone from 1:1 to 3:1 significantly improves the yield of the pyrazoline product, likely due to sodium acetate facilitating the release of free phenylhydrazine from its hydrochloride salt.

- Yields: Reported yields range from 48% to 71% depending on the exact conditions and substrates used.

- Mechanism: The reaction proceeds via nucleophilic attack of phenylhydrazine on the α,β-unsaturated ketone, followed by cyclization and tautomerization to form the pyrazoline ring structure.

Table 1: Effect of Reaction Conditions on Pyrazoline Yield

| Molar Ratio (Chalcone:Phenylhydrazine:HAc) | Reaction Temp (°C) | Reaction Time (hrs) | Yield (%) | Notes |

|---|---|---|---|---|

| 1:1:0.15 | 110 | 3 | ~30-40 | Low yield due to limited hydrazine |

| 1:2:0.15 | 110 | 3 | 50-60 | Improved yield |

| 1:3:0.15 | 110 | 3-4 | 48-71 | Optimal yield with excess hydrazine |

Use of Phenylhydrazine Hydrochloride and Sodium Hydroxide in Ethanol

An alternative approach involves reacting chalcones with phenylhydrazine hydrochloride in the presence of sodium hydroxide in absolute ethanol at 70°C.

- Advantages: This method avoids the use of acetic acid and can be performed at a lower temperature.

- Disadvantages: The reaction time is relatively long (around 8 hours), and yields may be moderate.

- Outcome: This method is less favored compared to the acetic acid reflux but is useful for substrates sensitive to acidic conditions.

Source: Powers et al. method referenced in

Reaction of Chloro Chalcones with Phenylhydrazine

A more recent synthetic variant involves the use of chloro-substituted chalcones reacting with phenylhydrazine under reflux in acetic acid for about three hours.

- Yields: This method provides good yields and allows for the introduction of functional groups on the aromatic rings.

- Reaction Time: Shorter than some classical methods.

- Applications: Useful for synthesizing 3,5-diaryl-2-pyrazolines with diverse substituents.

Synthesis via Hydrazone Intermediates and Cyclization

In more complex synthetic schemes, hydrazone derivatives of substituted pyrazolones are prepared first, which then undergo cyclization and further functionalization.

- Example: Hydrazones such as 2-(5-oxo-4-(phenylamino)methyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-phenylethylidene)acetohydrazide are refluxed with acetic anhydride to yield substituted pyrazolones.

- Purification: Products are often purified by recrystallization from aqueous DMF or by column chromatography.

- Yields: Approximately 65-70% yields are typical.

- Spectral Data: Characterization is confirmed by IR, NMR, and elemental analysis, showing characteristic NH, C=O, and aromatic signals.

Table 2: Selected Yields and Physical Data of Hydrazone-Derived Pyrazolones

| Compound Code | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Notes |

|---|---|---|---|---|

| 2a | 70 | 139-142 | 3210 (N-H), 1698 (C=O) | Hydrazone intermediate |

| 3a | 70 | 151-153 | 3040 (Ar-H), 1698 (C=O) | Pyrazolone derivative |

| 3d | 65 | 165-167 | 3040 (Ar-H), 1692 (C=O) | Trifluoromethyl substituted |

Environmentally Friendly Synthesis Using Sodium Acetate and Acetic Acid

A green chemistry approach employs sodium acetate and acetic acid as solvents and reagents, which improves environmental compatibility.

- Reaction Conditions: Refluxing chalcones with phenylhydrazine hydrochloride and sodium acetate in acetic acid.

- Yields: Moderate to good yields of pyrazoline derivatives are obtained.

- Advantages: Avoids harsh reagents and minimizes waste.

- Biological Relevance: Synthesized pyrazolines exhibit promising antibacterial and antifungal activities.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Reaction Time | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Chalcone + Phenylhydrazine (AcOH reflux) | Chalcone, phenylhydrazine hydrochloride, sodium acetate, acetic acid | 3-4 hrs | 110°C | 48-71 | Classical, widely used |

| Chalcone + Phenylhydrazine (NaOH/EtOH) | Chalcone, phenylhydrazine hydrochloride, NaOH, ethanol | 8 hrs | 70°C | Moderate | Longer time, milder conditions |

| Chloro chalcones + Phenylhydrazine | Chloro chalcones, phenylhydrazine, acetic acid | 3 hrs | Reflux | Good | Functional group tolerance |

| Hydrazone intermediates + Acetic anhydride | Hydrazones, acetic anhydride, reflux | 2 hrs | Reflux | ~65-70 | Multi-step synthesis, substituted pyrazolones |

| Sodium acetate + Acetic acid green method | Chalcone, phenylhydrazine hydrochloride, sodium acetate, acetic acid | 3-4 hrs | 110°C | Moderate to good | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions: 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The aniline group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one serves as a fundamental building block in the synthesis of various heterocyclic compounds. Its ability to undergo oxidation, reduction, and electrophilic substitution reactions makes it a valuable intermediate in organic synthesis. For instance, it can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolone derivatives.

Reagents and Conditions

Common reagents used in reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Electrophilic substitution often employs bromine or nitric acid under controlled conditions.

Biological Applications

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. Various studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi . For example, certain derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results that surpass those of standard antibiotics like penicillin .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. It is known to inhibit specific kinases involved in cancer cell signaling pathways, thus contributing to its therapeutic effects against various cancer types . Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound derivatives. These compounds have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. In vivo studies demonstrated significant reductions in inflammation markers when tested against carrageenan-induced paw edema models in rats .

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating a range of diseases, including cancer and infectious diseases. Its diverse biological activities make it a candidate for drug development targeting multiple pathways involved in disease progression .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as kinases and enzymes that play roles in cell signaling and inflammatory processes. This interaction can lead to the modulation of pathways associated with tumor growth and immune responses .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials. It serves as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemistry | Building block for heterocyclic compounds; undergoes various chemical reactions |

| Biology | Exhibits antimicrobial, anticancer, and anti-inflammatory properties |

| Medicine | Explored for therapeutic potential against cancer and infectious diseases |

| Industry | Used in developing new materials; precursor for dyes and pigments |

Mechanism of Action

The mechanism of action of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the activity of specific kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a phenylamino group. This structural feature is crucial for its biological activity, as variations in substitution can significantly influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer progression. Additionally, the compound exhibits enzyme inhibition properties that contribute to its therapeutic effects against various diseases .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating potent inhibitory effects. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for several pathogens .

Anticancer Activity

The compound has shown promising anticancer activity across multiple cancer cell lines. For example:

- In vitro studies demonstrated that it exhibits cytotoxic effects against HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells with IC50 values ranging from 1.82 to 5.55 μM .

- Structure-activity relationship (SAR) analyses reveal that modifications at the phenyl ring can enhance or diminish anticancer efficacy, emphasizing the importance of specific substituents on the pyrazole moiety .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown significant reductions in inflammation markers when treated with this compound. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals effectively. This property contributes not only to its therapeutic profile but also suggests potential benefits in preventing oxidative stress-related diseases .

Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting effective antiproliferative action.

- Case Study on Inflammation : In a rat model of acute inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to control groups.

Q & A

Basic: What are the common synthetic routes for preparing 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one and its derivatives?

Methodological Answer:

A widely used approach involves refluxing equimolar amounts of precursors (e.g., hydrazines or carbonyl compounds) in ethanol for 2–4 hours, followed by filtration and recrystallization from ethanol-DMF mixtures. For example, derivatives like 6-(4-substituted-phenyl)pyrimidin-2(1H)-ones are synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions . Key steps include:

- Solvent selection : Ethanol is preferred due to its ability to dissolve polar intermediates.

- Isolation : Solid products are filtered and washed with ethanol to remove unreacted starting materials.

- Purification : Recrystallization from DMF-ethanol (1:1) enhances purity .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity for specific derivatives?

Methodological Answer:

Optimization focuses on:

- Catalyst choice : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency.

- Temperature control : Prolonged reflux (4–6 hours) increases conversion but may promote side reactions.

- Substituent effects : Electron-withdrawing groups on the phenyl ring accelerate cyclization (e.g., nitro or chloro substituents), while electron-donating groups (e.g., methoxy) require higher temperatures .

Example: Replacing phenyl with coumarin-based substituents (as in 4i and 4j derivatives) necessitates extended reaction times (6–8 hours) due to steric hindrance .

Basic: What spectroscopic techniques are essential for characterizing structural integrity?

Methodological Answer:

Standard techniques include:

- NMR spectroscopy : H and C NMR identify substituent positions and confirm ring saturation (e.g., dihydro-pyrazole protons appear as doublets near δ 3.5–4.5 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3400 cm) confirm core functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction provides precise bond lengths and dihedral angles, critical for distinguishing tautomers or stereoisomers. For instance, the crystal structure of 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole revealed a puckered dihydropyrazole ring with a chair-like conformation, confirming the cis arrangement of substituents . Key parameters:

- Data collection : Low-temperature (100 K) measurements reduce thermal motion artifacts.

- Refinement : R-factors < 0.05 ensure accuracy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., ethanol, DMF).

- Storage : Keep in airtight containers at –20°C to prevent decomposition .

Advanced: How can researchers resolve contradictions in byproduct formation during synthesis?

Methodological Answer:

Byproduct analysis involves:

- Chromatographic separation : TLC or HPLC identifies minor products (e.g., triphenylphosphine oxide in ).

- Mechanistic studies : DFT calculations predict intermediates, while kinetic monitoring (e.g., in-situ IR) tracks reaction pathways .

Example: Isolating triphenylphosphine as a byproduct in phosphanylidene-triazole reactions suggests competing elimination pathways .

Basic: How is biological activity evaluated in preliminary assays?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against targets like cyclooxygenase-2 (COX-2) or kinases.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

SAR studies involve:

- Systematic substitution : Introduce groups (e.g., halogens, alkyl chains) at positions 3 and 5 of the pyrazole ring.

- Pharmacophore mapping : Overlay crystal structures (e.g., from ) with active analogs to identify critical binding motifs.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like COX-2 or estrogen receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.